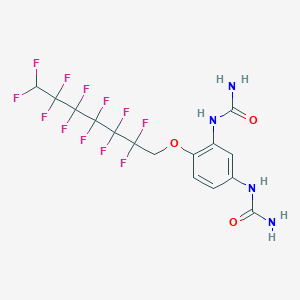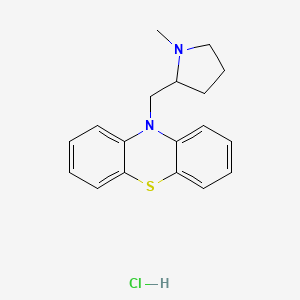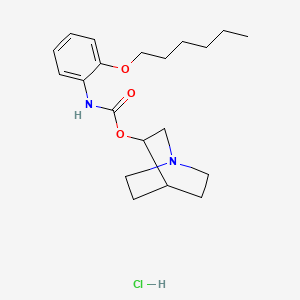
1,1'-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea is a synthetic organic compound characterized by the presence of a phenylene group substituted with a dodecafluoroheptyl ether and two urea groups. This compound is notable for its unique chemical structure, which imparts specific properties such as high thermal stability and resistance to chemical degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea typically involves the reaction of 4-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyloxy)aniline with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction temperature is maintained at low to moderate levels to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea can undergo various chemical reactions, including:
Substitution Reactions: The phenylene ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Substitution Reactions: Substituted phenylene derivatives.
Hydrolysis: Amines and carbon dioxide.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
科学研究应用
1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Biology: Investigated for its potential use in biological assays and as a component in biomaterials.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance polymers and coatings that require resistance to harsh chemical environments.
作用机制
The mechanism of action of 1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea is primarily related to its chemical stability and resistance to degradation. The fluorinated groups provide a protective barrier that prevents chemical reactions with other substances, while the urea groups can form hydrogen bonds, contributing to the compound’s overall stability. The molecular targets and pathways involved are largely dependent on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorous functional monomer used in surface functionalization and nanomaterial synthesis.
3-[(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy]-N-(2,2,2-trifluoroethyl)aniline: Used in various chemical applications.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Utilized in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.
Uniqueness
1,1’-(4-((2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl)oxy)-1,3-phenylene)diurea is unique due to the presence of both fluorinated groups and urea functionalities, which impart a combination of high thermal stability, chemical resistance, and the ability to form hydrogen bonds. This makes it particularly suitable for applications requiring robust and durable materials.
属性
分子式 |
C15H12F12N4O3 |
|---|---|
分子量 |
524.26 g/mol |
IUPAC 名称 |
[3-(carbamoylamino)-4-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)phenyl]urea |
InChI |
InChI=1S/C15H12F12N4O3/c16-8(17)12(20,21)14(24,25)15(26,27)13(22,23)11(18,19)4-34-7-2-1-5(30-9(28)32)3-6(7)31-10(29)33/h1-3,8H,4H2,(H3,28,30,32)(H3,29,31,33) |
InChI 键 |
WPSHTMROWCWDBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC(=O)N)NC(=O)N)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,2-Diphenylpropoxy)carbonyl]-6-nitrobenzoic acid](/img/structure/B11964270.png)
![2-methylpropyl (2E)-7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964275.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methylphenyl)acetamide](/img/structure/B11964285.png)
![4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964287.png)



![2-(5-bicyclo[2.2.1]hept-2-enyl)-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B11964322.png)
![2-{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11964330.png)

![ethyl (2Z)-2-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964334.png)
![1-Methyl-4-piperidinone 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B11964338.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964344.png)
![16-Hydroxy-9,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one](/img/structure/B11964346.png)
